Limonene oxide

Bio-based Thermosets Epoxy Monomers Polymer Science

Limonene oxide (CAS 1195-92-2), a monoterpene epoxide derived from the renewable terpene (R)-(+)-limonene, is commercially available as a mixture of cis- and trans-diastereomers. This chiral epoxide, with the molecular formula C10H16O and a molecular weight of 152.23 g/mol, is a key intermediate in the synthesis of bio-based polymers, flavor compounds, and pharmaceuticals.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 1195-92-2
Cat. No. B072887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLimonene oxide
CAS1195-92-2
Synonymslimonene oxide
limonene-1,2-epoxide
limonene-1,2-epoxide, (1R-(1alpha,4beta,6alpha))-isomer
limonene-1,2-epoxide, (1S-(1alpha,4alpha,6alpha))-isomer
limonene-1,2-epoxide, cis-(+)-isomer
limonene-1,2-epoxide, cis-isomer
limonene-1,2-epoxide, trans-(+)-isomer
limonene-1,2-epoxide, trans-isomer
limonene-1,2-oxide
limoxide
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C(C1)O2)C
InChIInChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3
InChIKeyCCEFMUBVSUDRLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Limonene Oxide (CAS 1195-92-2): Technical Baseline and Procurement Considerations for the Chiral Epoxide Intermediate


Limonene oxide (CAS 1195-92-2), a monoterpene epoxide derived from the renewable terpene (R)-(+)-limonene, is commercially available as a mixture of cis- and trans-diastereomers . This chiral epoxide, with the molecular formula C10H16O and a molecular weight of 152.23 g/mol, is a key intermediate in the synthesis of bio-based polymers, flavor compounds, and pharmaceuticals . Its unique bicyclic framework, containing a strained epoxide ring, imparts distinct reactivity profiles that differentiate it from other terpene-derived epoxides and petrochemical alternatives [1].

Why Generic Substitution of Limonene Oxide is Not a Straightforward Procurement Decision


The procurement of limonene oxide is not a simple commodity purchase; the compound's performance is intrinsically linked to its stereochemistry (cis vs. trans ratio), its reactivity relative to other epoxides, and its behavior in specific applications. Unlike simpler epoxides like cyclohexene oxide or even other terpene epoxides such as α-pinene oxide, limonene oxide exhibits a unique combination of a chiral bicyclic framework and distinct diastereomeric reactivity that directly impacts polymer properties and synthetic outcomes [1][2]. The following quantitative evidence guide provides the specific, comparator-based data required to make an informed selection and avoid costly substitution errors.

Limonene Oxide (CAS 1195-92-2) Procurement Guide: Comparative Performance Data Against Key Analogs and Alternatives


Stereochemical Influence on Thermoset Mechanical Properties: cis-Limonene Dioxide vs. trans-Limonene Dioxide

When used as a precursor for bio-based epoxy thermosets, the stereochemistry of the limonene oxide-derived monomer (limonene dioxide, LDO) dictates the final material properties. A direct comparison of thermosets synthesized from pure cis-LDO and trans-LDO, crosslinked with glutaric anhydride, revealed that cis-LDO yields a material with significantly superior mechanical strength and stiffness [1].

Bio-based Thermosets Epoxy Monomers Polymer Science

Kinetic Resolution and Isomer Purity: cis- vs. trans-Limonene Oxide Separation Efficiency

The commercial mixture of limonene oxide is a 1:1 mixture of cis and trans diastereomers. A key differentiator is the ability to isolate these isomers in high purity for specific applications. A kinetic separation method using nucleophilic amines selectively opens the trans-isomer's epoxide ring, allowing the recovery of unreacted cis-limonene oxide in up to 88% yield with >98% purity [1]. Conversely, using less nucleophilic amines selectively hydrolyzes the cis-isomer, leaving trans-limonene oxide unreacted, which can be recovered in up to 80% yield with >98% purity [1][2].

Chiral Resolution Stereoselective Synthesis Analytical Chemistry

Polymerization Performance: Limonene Oxide vs. Cyclohexene Oxide in CO2 Copolymerization

In the synthesis of aliphatic polycarbonates via ring-opening copolymerization (ROCOP) with CO2, limonene oxide (LO) exhibits distinct kinetic behavior compared to the benchmark petrochemical epoxide, cyclohexene oxide (CHO). A study using a β-diiminate zinc catalyst found that in a terpolymerization of CHO, LO, and CO2, CHO is exclusively copolymerized first. The incorporation of LO only begins after CHO is fully consumed, indicating a lower relative reactivity for limonene oxide in this catalytic system [1].

Polycarbonate Synthesis Ring-Opening Copolymerization Bio-based Polymers

Atmospheric Reactivity: Limonene Oxide vs. α-Pinene Oxide and Isoprene Epoxide (IEPOX)

For researchers studying atmospheric secondary organic aerosol (SOA) formation, the aqueous-phase reactivity of monoterpene epoxides is a key parameter. A kinetic study comparing limonene oxide, β-pinene oxide, and limonene dioxide found that all of these epoxides, including α-pinene oxide (from a previous study), react more quickly than the isoprene-derived epoxide intermediate (IEPOX) with aqueous atmospheric particles, even under low-acidity conditions [1].

Atmospheric Chemistry Secondary Organic Aerosol Environmental Fate

Epoxidation Selectivity: Limonene Oxide vs. Limonene Dioxide Formation

The selective synthesis of limonene oxide versus the diepoxide (limonene dioxide) is a critical control point. In a catalyst-free epoxidation system using in situ generated dimethyl dioxirane, substituting the starting material from limonene to 1,2-limonene oxide resulted in a dramatic decrease in limonene dioxide yield, from 97% (starting from limonene) to only 13% [1]. This highlights the distinct reactivity of the mono-epoxide.

Epoxidation Catalysis Green Chemistry Process Optimization

Antimicrobial Potency: Limonene Oxide vs. Carvacrol and Citral

In an evaluation of antimicrobial activity against Staphylococcus aureus USA300, the minimum inhibitory concentration (MIC) of (+)-limonene oxide was determined in comparison to other plant-derived compounds. The tested concentration range for limonene oxide was 500-1500 μL/L, which is significantly higher than the 50-250 μL/L range used for carvacrol and citral, indicating a lower potency .

Antimicrobial Activity Food Preservation Natural Products

Limonene Oxide (CAS 1195-92-2): Evidence-Based Application Scenarios for R&D and Industrial Procurement


High-Performance Bio-Based Thermoset Development

For R&D teams developing fully bio-based epoxy thermosets, procurement should prioritize limonene oxide with a high cis-isomer content. Direct comparative evidence shows that cis-limonene dioxide (derived from cis-limonene oxide) yields thermosets with superior mechanical properties (σ = 43 MPa; E = 1.36 GPa; Shore D = 81) compared to those made from the trans-isomer, when crosslinked with glutaric anhydride [1]. This makes the cis-isomer a critical building block for high-strength, sustainable materials.

Stereoselective Synthesis of Chiral Pharmaceutical Intermediates

Process chemists seeking a chiral pool starting material for the synthesis of complex molecules, such as (+)-p-mentha-2,8-diene-1-ol (an intermediate for Δ9-Tetrahydrocannabinol), should consider (+)-limonene oxide. Patented methods describe its regio- and stereoselective conversion with amines in the presence of a Lewis acid, forming a key amine adduct intermediate with a selectivity of >20:1 over other reaction products [1]. This high selectivity streamlines synthesis and reduces the need for costly chiral resolutions.

Synthesis of CO2-Based Polycarbonates with Controlled Architecture

For polymer scientists aiming to create novel aliphatic polycarbonates from CO2, limonene oxide offers a unique kinetic profile. In copolymerization with CO2 and the faster-reacting cyclohexene oxide (CHO), limonene oxide is incorporated only after CHO is fully consumed, enabling the controlled synthesis of block copolymers [1]. This characteristic can be exploited to design materials with tailored block sequences and properties, a feature not achievable with a single, highly reactive epoxide.

Atmospheric Chemistry and Secondary Organic Aerosol (SOA) Modeling

Environmental researchers modeling the fate of biogenic volatile organic compounds should utilize limonene oxide as a representative monoterpene epoxide. Kinetic studies confirm that it reacts with aqueous atmospheric particles more rapidly than the widely studied isoprene-derived epoxide (IEPOX) [1]. This higher reactivity implies a shorter atmospheric lifetime and distinct SOA formation pathways, making it a crucial parameter for accurate climate and air quality models.

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